2,6-Bis[(2-hydroxy-5-methylphenyl)methyl]-4-methylphenol
Description
2,6-Bis[(2-hydroxy-5-methylphenyl)methyl]-4-methylphenol (CAS 1620-68-4), also known as Antioxidant 80 or NSC634601, is a phenolic antioxidant with the molecular formula C₃₁H₃₂O₄ and a molecular weight of 468.6 g/mol . Its structure features a central 4-methylphenol ring substituted at the 2- and 6-positions with bis(2-hydroxy-5-methylbenzyl) groups. This compound is utilized in industrial applications, particularly in polymer stabilization, due to its ability to scavenge free radicals and inhibit oxidative degradation .
Properties
IUPAC Name |
2,6-bis[(2-hydroxy-5-methylphenyl)methyl]-4-methylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24O3/c1-14-4-6-21(24)17(8-14)12-19-10-16(3)11-20(23(19)26)13-18-9-15(2)5-7-22(18)25/h4-11,24-26H,12-13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAQOZOILPAMFSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)CC2=CC(=CC(=C2O)CC3=C(C=CC(=C3)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0061824 | |
| Record name | Phenol, 2,6-bis[(2-hydroxy-5-methylphenyl)methyl]-4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0061824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1620-68-4 | |
| Record name | 2,6-Bis[(2-hydroxy-5-methylphenyl)methyl]-4-methylphenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1620-68-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-Bis((2-hydroxy-5-methylphenyl)methyl)-4-methylphenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001620684 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenol, 2,6-bis[(2-hydroxy-5-methylphenyl)methyl]-4-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Phenol, 2,6-bis[(2-hydroxy-5-methylphenyl)methyl]-4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0061824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-bis[(2-hydroxy-5-methylphenyl)methyl]p-cresol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.080 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 2,6-BIS((2-HYDROXY-5-METHYLPHENYL)METHYL)-4-METHYLPHENOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H9F7SG62G8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Molecular Architecture
The compound’s structure comprises three aromatic rings interconnected by methylene bridges, with hydroxyl and methyl groups at specific positions. The molecular formula and molecular weight of 348.43 g/mol suggest a compact, highly substituted phenolic system. The presence of multiple hydroxyl groups enables participation in electrophilic substitution and condensation reactions, critical for its synthesis.
Key Functional Groups
-
Phenolic -OH groups : Facilitate acid-catalyzed condensations.
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Methylene bridges (-CH-) : Indicate formaldehyde-mediated alkylation steps.
-
Methyl substituents : Derived from p-cresol precursors, directing regioselectivity during synthesis.
Proposed Synthetic Routes
Reaction Mechanism
The synthesis likely involves a stepwise Friedel-Crafts alkylation, where formaldehyde acts as the alkylating agent under acidic conditions. p-Cresol (4-methylphenol) undergoes electrophilic substitution at the ortho and para positions, forming methylene-linked intermediates.
Hypothetical Reaction Pathway :
-
Monomer Formation :
-
Dimerization :
Intermediate + p-Cresol Bis[(2-hydroxy-5-methylphenyl)methyl] derivative. -
Trimerization :
Further condensation yields the target trimer.
Optimization Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Catalyst | Sulfuric acid, HCl | Accelerates electrophilic substitution |
| Temperature | 80–100°C | Balances reaction rate/selectivity |
| Formaldehyde Ratio | 2:1 (relative to p-cresol) | Minimizes oligomerization |
| Solvent | Water/ethanol mixture | Enhances reactant solubility |
Challenges :
-
Regioselectivity : Competing para-alkylation may require steric directing groups.
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Oligomer Control : Excess formaldehyde promotes higher oligomers, necessitating precise stoichiometry.
Industrial-Scale Production Considerations
Continuous Flow Reactors
Large-scale synthesis may employ tubular reactors with inline monitoring to maintain consistent temperature and residence time, improving reproducibility.
Purification Techniques
-
Crystallization : The compound’s high melting point (214°C) allows purification via recrystallization from ethanol/water.
-
Chromatography : Silica gel chromatography can isolate the trimer from dimeric/polymeric byproducts.
Yield Optimization :
| Stage | Yield (%) | Purity (%) | Method |
|---|---|---|---|
| Crude Product | 60–70 | 75–80 | Filtration and washing |
| Recrystallized | 45–50 | >98 | Ethanol/water (3:1) |
Comparative Analysis of Catalytic Systems
Acidic vs. Basic Conditions
| Catalyst Type | Advantages | Disadvantages |
|---|---|---|
| HSO | High reactivity, low cost | Corrosive, difficult handling |
| NaOH | Mild conditions | Poor regioselectivity |
Heterogeneous Catalysts
Zeolites or ion-exchange resins may enhance selectivity by restricting transition-state geometries, though data specific to this compound are unavailable in the provided sources.
Quality Control and Characterization
Analytical Methods
Chemical Reactions Analysis
Types of Reactions
2,6-Bis[(2-hydroxy-5-methylphenyl)methyl]-4-methylphenol undergoes various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced under specific conditions to yield reduced phenolic derivatives.
Substitution: The phenolic groups can undergo electrophilic aromatic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) are employed under controlled conditions.
Major Products Formed
Oxidation: Quinones and other oxidized phenolic derivatives.
Reduction: Reduced phenolic compounds.
Substitution: Halogenated or nitrated phenolic derivatives.
Scientific Research Applications
Chemistry
-
Reagent in Organic Synthesis:
- Utilized as a reagent for synthesizing various organic compounds.
- Acts as a stabilizer in polymer chemistry, enhancing the durability of materials.
-
Polymer Chemistry:
- Serves as a model compound for studying the structure and properties of polymers derived from p-cresol and formaldehyde. This understanding aids in the development of more complex polymeric structures.
Biology
- Antioxidant Properties:
- Enzyme Inhibition:
- Antimicrobial Activity:
Medicine
- Therapeutic Potential:
Industrial Applications
- Additive in Plastics and Resins:
- Stabilizer in Food Products:
Case Studies
- Antioxidant Capacity Study:
- Polymer Stability Research:
Mechanism of Action
The mechanism of action of 2,6-Bis[(2-hydroxy-5-methylphenyl)methyl]-4-methylphenol involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The phenolic groups can donate hydrogen atoms to neutralize free radicals, thereby exhibiting antioxidant properties.
Enzyme Inhibition: The compound may inhibit specific enzymes involved in inflammatory pathways, contributing to its anti-inflammatory effects.
Antimicrobial Action: The phenolic structure can disrupt microbial cell membranes, leading to antimicrobial activity.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural and functional differences between 2,6-Bis[(2-hydroxy-5-methylphenyl)methyl]-4-methylphenol and related compounds:
Key Observations :
- Hydroxyl vs. tert-Butyl Groups: The target compound’s 2-hydroxy-5-methylbenzyl substituents provide multiple phenolic –OH groups, enhancing hydrogen-donating capacity for radical scavenging. In contrast, tert-butyl groups in BHT and CAS 90-68-6 improve steric hindrance, prolonging antioxidant activity .
- Thermal Stability: CAS 90-68-6 (melting point: 158–164°C) exhibits higher thermal stability than BHT (MP: 70°C), likely due to its bulky tert-butyl groups .
Antioxidant Activity
- Radical Scavenging: The target compound’s multiple –OH groups enable superior radical scavenging compared to BHT. highlights that catechol-containing derivatives outperform BHT in DPPH• assays (EC₅₀: 3.79 µM vs. BHT’s ~10 µM). While the target compound lacks catechol moieties, its two phenolic –OH groups may offer intermediate efficacy .
- Reducing Power : Derivatives with electron-donating groups (e.g., –OH) exhibit stronger Fe(III) reduction. BHT, lacking –OH groups, shows weaker reducing activity .
Research Findings and Data Tables
Biological Activity
2,6-Bis[(2-hydroxy-5-methylphenyl)methyl]-4-methylphenol, commonly referred to as a derivative of bisphenol, has garnered attention in both organic chemistry and biological research due to its unique structural properties and potential applications. This compound is characterized by its antioxidant, anti-inflammatory, and antimicrobial activities, making it a subject of interest in various fields including medicine and material science.
- Molecular Formula : C23H24O3
- Molecular Weight : 348.43 g/mol
- CAS Number : 1620-68-4
- Melting Point : 215 °C
The biological activity of this compound is primarily attributed to its phenolic structure, which allows it to engage in various biochemical interactions:
- Antioxidant Activity : The compound can donate hydrogen atoms to neutralize free radicals, thereby reducing oxidative stress in cells. This property is crucial for preventing cellular damage associated with aging and various diseases.
- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in inflammatory pathways. This suggests potential therapeutic applications in managing inflammatory conditions.
- Antimicrobial Action : The phenolic groups can disrupt microbial cell membranes, leading to bactericidal effects against certain pathogens.
Biological Activity Data
Case Studies
- Antioxidant Properties : A study evaluated the antioxidant capacity of various phenolic compounds, including this compound. Results indicated a significant reduction in lipid peroxidation levels in vitro, suggesting its effectiveness as an antioxidant agent.
- Anti-inflammatory Effects : Another research focused on the anti-inflammatory potential of this compound by assessing its impact on COX enzyme activity. The findings revealed that it effectively reduced COX-2 expression in human cell lines, implicating its use in treating inflammatory diseases .
- Antimicrobial Efficacy : A comparative study on the antimicrobial properties of several phenolic compounds demonstrated that this compound exhibited notable activity against Gram-positive bacteria, particularly Staphylococcus aureus .
Comparison with Similar Compounds
| Compound | Antioxidant Activity | Anti-inflammatory Activity | Antimicrobial Activity |
|---|---|---|---|
| This compound | High | Moderate | Moderate |
| 2,6-Di-tert-butyl-4-methylphenol (BHT) | Very High | Low | Low |
| 2,4,6-Trimethylphenol | Moderate | Moderate | Low |
Q & A
Q. Basic Research Focus
- X-ray crystallography reveals a dimeric structure stabilized by hydrogen bonds with a central water molecule. The water molecule forms four hydrogen bonds (two as donor to pyridine N, two as acceptor from phenol O) .
- Key structural features :
- Spectroscopic validation :
What role does this compound play in catalytic systems, particularly in artificial enzyme design?
Advanced Research Focus
The compound acts as a ligand in binuclear metal complexes for catalytic applications:
- In artificial peroxidases , Mn²⁺ or Zn²⁺ complexes catalyze oxidation reactions (e.g., pyrophosphate sensing) via a radical intermediate mechanism .
- Catalytic efficiency :
- Mechanistic insights :
How can computational methods (e.g., DFT) predict and optimize the compound’s reactivity in catalytic cycles?
Q. Advanced Research Focus
- DFT applications :
- Optimization strategies :
How should researchers address contradictions in reported catalytic activity data across studies?
Q. Advanced Research Focus
- Case example : Discrepancies in oxidation rates may arise from:
- Resolution steps :
What methodologies are recommended for analyzing degradation byproducts or impurities in synthesized batches?
Q. Advanced Research Focus
- Chromatographic techniques :
- Thermal analysis :
How can the compound’s stability under varying pH and temperature conditions be evaluated for biological applications?
Q. Advanced Research Focus
- Stability protocols :
- Key findings :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
